1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-
1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-
Pogostemon (patchouli) leaves and their extracted oils are used in perfumes and in traditional medicine to relieve sunstroke, stop vomiting, and increase appetite. Patchouli alcohol is a sesquiterpene alcohol found in patchouli oil. It has antibacterial, antifungal, and antiviral actions. Patchouli alcohol also suppresses inflammation induced by lipopolysaccharide in vivo. Topical application of patchouli alcohol accelerates recovery from ultraviolet irradiation-induced skin damage through antioxidant and anti-inflammatory effects.
Brand Name:
Vulcanchem
CAS No.:
5986-55-0
VCID:
VC0050777
InChI:
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1
SMILES:
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-
CAS No.: 5986-55-0
Reference Standards
VCID: VC0050777
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
CAS No. | 5986-55-0 |
---|---|
Product Name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- |
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |
Standard InChI | InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 |
Standard InChIKey | GGHMUJBZYLPWFD-CUZKYEQNSA-N |
Isomeric SMILES | C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O |
Canonical SMILES | CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Appearance | Cryst. |
Melting Point | 56.0 °C |
Description | Pogostemon (patchouli) leaves and their extracted oils are used in perfumes and in traditional medicine to relieve sunstroke, stop vomiting, and increase appetite. Patchouli alcohol is a sesquiterpene alcohol found in patchouli oil. It has antibacterial, antifungal, and antiviral actions. Patchouli alcohol also suppresses inflammation induced by lipopolysaccharide in vivo. Topical application of patchouli alcohol accelerates recovery from ultraviolet irradiation-induced skin damage through antioxidant and anti-inflammatory effects. |
Synonyms | [1R-(1α,4β,4aα,6β,8aα)]-Octahydro-4,8a,9,9-tetramethyl-1,6-methanonaphthalen-1(2H)-ol; 3,4,4aβ,5,6β,7,8,8a-Octahydro-4α,8aβ,9,9-tetramethyl-1,6-methanonaphthalen-1β(2H)-ol; Patchouli Alcohol; (-)-Patchouli Alcohol; (-)-Patchoulol; Patchoulol |
PubChem Compound | 10955174 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume